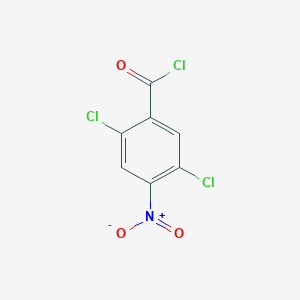

Benzoyl chloride, 2,5-dichloro-4-nitro-

Description

This compound is structurally distinct due to its electron-withdrawing substituents, which influence its chemical reactivity, stability, and applications.

Properties

IUPAC Name |

2,5-dichloro-4-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NO3/c8-4-2-6(11(13)14)5(9)1-3(4)7(10)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINNQRYZVDJBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination Step

Reagents and Conditions: Chlorination is typically conducted using chlorine gas in the presence of ferric chloride as a catalyst. The starting material can be benzoyl chloride or related derivatives such as benzoyl esters or aldehydes, which are more reactive than the corresponding acids.

Challenges: The chlorination of benzoyl chloride yields a mixture of chlorinated isomers. For example, the 2,5-dichloro isomer is obtained at about 70% by weight, with the remainder being various mono-, di-, and tri-chlorinated isomers (e.g., 3,4-dichloro, 2,3,5-trichloro).

Purification: The mixture requires separation techniques such as low-temperature crystallization to isolate the desired 2,5-dichlorobenzoyl derivative.

Nitration Step

Reagents and Conditions: Nitration is performed using a nitrating mixture of nitric acid and sulfuric acid, often at low temperatures (0 to -5 °C) to control regioselectivity and avoid over-nitration. The nitration is applied to the 2,5-dichlorobenzoyl methyl ester or similar derivatives.

Selective Hydrolysis: Post-nitration, the mixture contains both 3-nitro and 6-nitro isomers of 2,5-dichlorobenzoic acid esters. Treatment with mineral acids such as sulfuric acid selectively hydrolyzes the 3-nitro isomer, allowing its isolation with high purity.

Yield and Purity: This method yields the 3-nitro-2,5-dichlorobenzoic acid with good selectivity and purity, suitable for further conversion to benzoyl chloride.

Conversion to Benzoyl Chloride

Acyl Chloride Formation: The 3-nitro-2,5-dichlorobenzoic acid or its ester is converted to the corresponding benzoyl chloride using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Reaction Conditions: Typically, refluxing with thionyl chloride for 3-4 hours in the presence of a catalyst such as dimethylformamide (DMF) facilitates the acyl chloride formation with good yields.

Alternative Synthetic Routes and Related Compounds

While direct literature on 2,5-dichloro-4-nitrobenzoyl chloride is limited, related compounds such as 2-nitro-4-methylsulfonyl benzoyl chloride have been synthesized using multi-step nitration, oxidation, and chlorination processes involving V2O5 catalysts and nucleating agents to improve yield and purity.

Similarly, patents on 2,4-dichlorobenzoyl chloride preparation emphasize chlorination of dichlorotoluene followed by hydrolysis and acyl chloride formation, highlighting the importance of controlled chlorination and purification steps.

Summary Table of Key Preparation Steps

Research Findings and Notes

The chlorination step is critical and challenging due to formation of multiple isomers; optimization of catalyst and reaction conditions is essential for selectivity.

Nitration of esters rather than acids facilitates regioselective introduction of the nitro group and easier separation of isomers.

Selective hydrolysis using mineral acids exploits differences in reactivity between isomers, enabling purification without complex chromatographic methods.

The use of DMF as a catalyst in acyl chloride formation enhances reaction efficiency and yield.

Large-scale industrial synthesis faces challenges in yield and purity control, necessitating careful process optimization and purification strategies.

Chemical Reactions Analysis

Types of Reactions: Benzoyl chloride, 2,5-dichloro-4-nitro-, undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids under specific conditions.

Common Reagents and Conditions:

Substitution: Reagents like amines or alcohols, typically under basic conditions.

Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Amides and Esters: Formed from substitution reactions with amines and alcohols.

Amines: Formed from the reduction of the nitro group.

Carboxylic Acids: Formed from oxidation reactions.

Scientific Research Applications

Benzoyl chloride, 2,5-dichloro-4-nitro-, is extensively used in scientific research due to its unique chemical properties. Some of its applications include:

Pharmaceutical Synthesis: Used as an intermediate in the synthesis of various pharmaceutical compounds.

Materials Science: Employed in the production of polymers and resins with specific properties.

Organic Chemistry: Utilized in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of benzoyl chloride, 2,5-dichloro-4-nitro-, involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The presence of electron-withdrawing groups (chlorine and nitro) on the benzene ring enhances its electrophilicity, making it more reactive towards nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce acyl groups into target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Key substituents in benzoyl chloride derivatives alter electronic and steric properties. Below is a comparison with related compounds:

Reactivity and Stability

- Hydrolysis Resistance : The nitro and chloro groups in 2,5-dichloro-4-nitrobenzoyl chloride likely confer greater resistance to hydrolysis compared to unsubstituted benzoyl chloride (C₇H₅ClO, boiling point 197.2°C) due to electron withdrawal stabilizing the acyl chloride group .

- Electrophilic Reactions : Strong electron-withdrawing substituents may deactivate the benzene ring toward electrophilic substitution but enhance reactivity in nucleophilic acyl substitutions (e.g., esterification, amidation) .

Physical Properties

- Density and Boiling Point : Substituted benzoyl chlorides with heavier substituents (e.g., 4-methyl-3-nitro-, density 1.37 g/cm³) exhibit higher densities than unsubstituted benzoyl chloride (1.21 g/cm³). The dichloro and nitro groups in 2,5-dichloro-4-nitro- likely increase density and boiling point further .

- Solubility : Expected to be poorly soluble in water but soluble in polar organic solvents (e.g., acetone, DMF), similar to other halogenated benzoyl chlorides .

Biological Activity

Benzoyl chloride, 2,5-dichloro-4-nitro- is a chemical compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields including medicine and agriculture.

Chemical Structure and Properties

The compound is characterized by the presence of two chlorine atoms and a nitro group on the benzene ring, which significantly influences its reactivity and biological activity. Its molecular formula is .

Biological Activity Overview

Benzoyl chloride derivatives, particularly those containing nitro groups, have shown a wide range of biological activities:

- Antibacterial Activity : Nitro compounds have been reported to exhibit significant antibacterial properties. For instance, derivatives like 2,5-dichloro-4-nitroaniline demonstrated effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MIC) reported at 20 μM and 30 μM respectively .

- Anti-inflammatory Properties : Some studies indicate that nitro-substituted compounds can inhibit inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting potential applications in treating inflammatory diseases .

- Enzyme Inhibition : The compound is utilized in research focusing on enzyme inhibition. It serves as a precursor for synthesizing various pharmaceutical compounds aimed at inhibiting specific enzymes involved in disease processes.

The mechanisms through which benzoyl chloride derivatives exert their biological effects often involve:

- Electrophilic Substitution : The electrophilic nature of the nitro group facilitates interactions with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or disruption of cellular processes .

- Membrane Interaction : Enhanced lipophilicity due to halogen substitutions improves the interaction with cell membranes, allowing for better penetration and activity against bacterial cells .

- Multi-target Interactions : Compounds derived from benzoyl chloride have been shown to interact with multiple biomolecules, including inflammatory cytokines like IL-1β and TNF-α, indicating their potential as multi-target therapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzoyl chloride derivatives:

- Study on Antibacterial Activity : A recent study synthesized various nitrobenzamide derivatives using benzoyl chloride as a starting material. Among these, the compound exhibited promising antibacterial activity against S. aureus with an MIC value of 20 μM .

- Enzyme Inhibition Study : Research indicated that certain benzoyl chloride derivatives could act as potent inhibitors of viral polymerases, demonstrating low EC50 values (<50 nM) in cell-based assays. This suggests their potential use in antiviral therapies .

Comparative Data Table

| Activity Type | Compound | Effectiveness (MIC/EC50) | Target Organism/Enzyme |

|---|---|---|---|

| Antibacterial | 2,5-Dichloro-4-nitroaniline | 20 μM | Staphylococcus aureus |

| Antibacterial | 2,5-Dichloro-4-nitroaniline | 30 μM | Pseudomonas aeruginosa |

| Anti-inflammatory | Nitrobenzamide derivatives | - | iNOS, COX-2 |

| Enzyme inhibition | Benzoyl chloride derivatives | <50 nM | NS5B (viral polymerase) |

Q & A

Q. What are the recommended methods for synthesizing 2,5-dichloro-4-nitro-benzoyl chloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves sequential functionalization of benzoyl chloride. First, introduce nitro and chloro groups via electrophilic aromatic substitution (EAS). Nitration (using HNO₃/H₂SO₄) at the para position, followed by chlorination (using Cl₂/FeCl₃) at the 2- and 5-positions, ensures regioselectivity. The final step converts the benzoic acid derivative to the acyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions at 60–80°C . Key considerations:

- Order of substitution: Nitration before chlorination avoids steric hindrance.

- Catalysts: FeCl₃ enhances chlorination efficiency .

- Purity: Distillation under reduced pressure minimizes decomposition.

Q. What safety protocols should be followed when handling 2,5-dichloro-4-nitro-benzoyl chloride?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and goggles. Use a fume hood to prevent inhalation of vapors .

- Reactivity : Avoid water contact (hydrolyzes to release HCl and nitrobenzoic acids) and store in anhydrous conditions .

- Carcinogenicity : Classified as Group 2A (probable carcinogen) by IARC. Use secondary containment and emergency showers/eyewash stations .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Q. How can the purity of 2,5-dichloro-4-nitro-benzoyl chloride be assessed using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H/¹³C NMR should show signals for aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 165–170 ppm). Chlorine and nitro groups deshield adjacent protons .

- IR : Look for C=O stretch (~1770 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .

- LC-MS/MS : Derivatization with benzoyl chloride (analogous to methods in metabolomics) improves sensitivity for detecting impurities .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, NO₂) influence the reactivity of benzoyl chloride derivatives in nucleophilic acyl substitution?

- Methodological Answer :

- Enhanced Electrophilicity : Chloro and nitro groups increase the carbonyl carbon's electrophilicity, accelerating reactions with alcohols/amines (e.g., Schotten-Baumann reaction).

- Steric Effects : 2,5-Dichloro substitution may hinder nucleophilic attack at the carbonyl, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Directing Effects : Nitro groups deactivate the ring, limiting Friedel-Crafts acylation unless strong Lewis acids (e.g., AlCl₃) are used .

Q. What experimental strategies resolve discrepancies in melting point and spectral data when characterizing derivatives?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular ions and fragmentation patterns.

- Thermogravimetric Analysis (TGA) : Assess thermal stability to rule out decomposition during melting point determination.

- HPLC-PDA : Check for co-eluting impurities that may distort spectral peaks .

Q. What are the optimal storage conditions to prevent decomposition of 2,5-dichloro-4-nitro-benzoyl chloride?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.